![molecular formula C20H21ClN2O3 B2747484 N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide CAS No. 941994-69-0](/img/structure/B2747484.png)
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide, also known as CPP or CPP-109, is a compound that has been extensively studied for its potential therapeutic effects in treating various neurological disorders. CPP-109 is a derivative of a naturally occurring compound known as GABA, which plays an important role in regulating brain function.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on similar compounds has focused on understanding their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its potent and selective antagonistic properties through molecular orbital methods, revealing insights into its conformational behavior and energetic stability. This research aids in developing pharmacophore models for CB1 receptor ligands, contributing to the understanding of binding interactions and the potential development of new therapeutic agents (J. Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another area of application is the synthesis of new chemical entities based on the piperidine structure for potential antimicrobial activity. For example, research into pyridine derivatives has led to the development of compounds with variable and modest activity against bacterial and fungal strains, highlighting the utility of such structures in the search for new antimicrobials (N. Patel et al., 2011).
Radiotracer Development for Medical Imaging
Compounds structurally related to N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide have been synthesized for use in medical imaging, particularly positron emission tomography (PET). The synthesis of radiolabeled compounds aims to develop tracers for studying specific receptors in the brain, such as the CB1 cannabinoid receptor, which is indicative of the broader applications of these compounds in biomedical research and diagnostics (Shintaro Tobiishi et al., 2007).
Molecular Docking and Antimicrobial Evaluation
Further studies include molecular docking and antimicrobial evaluation of derivatives, providing insights into their potential as antimicrobial agents. This research involves synthesizing new derivatives and assessing their activity against various bacterial and fungal strains, contributing to the discovery of new antimicrobial compounds (M. Patil et al., 2021).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-7-5-6-15(14-18)19(24)23(17-10-8-16(21)9-11-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJSMORSVZUJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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